Cas no 171663-13-1 ((3-Bromobenzyl)carbamic Acid tert-Butyl Ester)
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-bromobenzylcarbamate
- 1-(Boc-aminomethyl)-3-bromobenzene
- (3-BROMO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[(3-bromophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl (3-bromobenzyl)carbamate
- tert-butyl N-[(3-bromophenyl)methyl]carbamate
- 3-bromo-BOC benzylamine
- N-Boc-3-bromobenzylamine
- N-tert-butoxycarbonyl-3-bromobenzylamine
- N-[(3-Bromophenyl)Methyl]-Carbamic Acid 1,1-Dimethylethyl Ester
- Carbamic acid, (3-bromophenyl)methyl-, 1,1-dimethylethyl ester
- BSEVOUCZQOLENZ-UHFFFAOYSA-N
- tert-butyl(3-bromo-benzyl)carbamate
- t-Butyl N-(3-bromobenzyl)carbamate
- 4575AJ
- tert-butyl (3-bromo-benzyl)carbamate
- tert-butyl (3-bromo benzyl)carbamate
- tert
- tert-butyl 3-bromophenylmethyl carbamate
- (3-bromobenzyl)-carbamic acid tert-butyl ester
- WGA66313
- MB06549
- AM86689
- SCHEMBL507151
- AKOS013101017
- tert-butyl N-(3-bromobenzyl)carbamate
- EN300-781051
- CS-0036109
- MFCD08703139
- DS-15170
- DTXSID70452739
- tert-Butyl 3-bromobenzylcarbamate, AldrichCPR
- tert-butyl(3-bromo-benzyl)-carbamate
- tert-butyl (3-bromo-benzyl)-carbamate
- SY020980
- FT-0770145
- tert-butyl3-bromobenzylcarbamate
- 171663-13-1
- N-tert-butoxycarbonyl 3-bromobenzylamine
- Carbamic acid, N-[(3-bromophenyl)methyl]-, 1,1-dimethylethyl ester
- DB-012943
- (3-Bromobenzyl)carbamic Acid tert-Butyl Ester
-
- MDL: MFCD08703139
- Inchi: 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
- InChI Key: BSEVOUCZQOLENZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 285.03600
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 3.1
Experimental Properties
- Boiling Point: 374.3±25.0℃/760mmHg
- PSA: 38.33000
- LogP: 3.86470
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140757-5g |
tert-Butyl 3-bromobenzylcarbamate |
171663-13-1 | 95% | 5g |
151.50 USD | 2021-05-31 | |
| Alichem | A019140757-10g |
tert-Butyl 3-bromobenzylcarbamate |
171663-13-1 | 95% | 10g |
252.50 USD | 2021-05-31 | |
| Alichem | A019140757-25g |
tert-Butyl 3-bromobenzylcarbamate |
171663-13-1 | 95% | 25g |
505.00 USD | 2021-05-31 | |
| Chemenu | CM243987-10g |
tert-Butyl 3-bromobenzylcarbamate |
171663-13-1 | 95% | 10g |
$234 | 2021-06-16 | |
| Chemenu | CM243987-25g |
tert-Butyl 3-bromobenzylcarbamate |
171663-13-1 | 95% | 25g |
$468 | 2021-06-16 | |
| TRC | B678483-50mg |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester |
171663-13-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678483-100mg |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester |
171663-13-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678483-500mg |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester |
171663-13-1 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB121-200mg |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester |
171663-13-1 | 95+% | 200mg |
79.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB121-1g |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester |
171663-13-1 | 95+% | 1g |
250.0CNY | 2021-08-04 |
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Suppliers
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (3-Bromobenzyl)carbamic Acid tert-Butyl Ester
Introduction to (3-Bromobenzyl)carbamic Acid tert-Butyl Ester and Its Applications in Modern Chemical Biology
(3-Bromobenzyl)carbamic Acid tert-Butyl Ester, with the CAS number 171663-13-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile applications. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of various bioactive molecules and has been extensively studied for its potential in drug development and molecular probes.
The molecular structure of (3-Bromobenzyl)carbamic Acid tert-Butyl Ester consists of a bromobenzyl group linked to a carbamic acid tert-butyl ester moiety. This configuration provides a reactive site for further functionalization, making it an invaluable intermediate in organic synthesis. The presence of the bromine atom on the benzyl ring enhances its reactivity, allowing for nucleophilic substitution reactions that are pivotal in constructing complex molecules.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents, and (3-Bromobenzyl)carbamic Acid tert-Butyl Ester has emerged as a key player in this domain. Its ability to serve as a precursor for the synthesis of pharmacophores has been leveraged in the creation of small-molecule inhibitors and activators targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that modulate kinases and other enzymes involved in cancer progression.
One of the most compelling aspects of (3-Bromobenzyl)carbamic Acid tert-Butyl Ester is its role in the development of probes for biochemical assays. Researchers have utilized this compound to design molecules that can interact with specific proteins or enzymes, providing insights into their mechanisms of action. These probes are invaluable tools in drug discovery pipelines, enabling the identification of novel targets and the optimization of lead compounds.
The synthesis of (3-Bromobenzyl)carbamic Acid tert-Butyl Ester involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the bromination of benzyl alcohol, followed by esterification with carbamic acid tert-butyl ester. This synthetic route underscores the compound's importance as a building block in medicinal chemistry. The efficiency and scalability of these synthetic methods have been optimized to meet the demands of industrial applications, ensuring a steady supply for research and development purposes.
Recent advancements in computational chemistry have further enhanced the utility of (3-Bromobenzyl)carbamic Acid tert-Butyl Ester. Molecular modeling studies have been conducted to predict how this compound interacts with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental work, offering a synergistic strategy for drug development. The integration of machine learning algorithms has also enabled the identification of novel analogs with enhanced binding affinities and selectivities.
The pharmaceutical industry has taken note of the potential offered by (3-Bromobenzyl)carbamic Acid tert-Butyl Ester, leading to several clinical trials where derivatives of this compound have been tested for their therapeutic efficacy. Preliminary results suggest promising activity against various diseases, including oncological disorders. These findings underscore the importance of continued research and development efforts aimed at harnessing the full potential of this versatile intermediate.
In addition to its pharmaceutical applications, (3-Bromobenzyl)carbamic Acid tert-Butyl Ester has found utility in materials science and agrochemicals. Its structural features make it suitable for designing novel polymers and coatings with specific properties. Furthermore, derivatives of this compound have been explored as potential herbicides and pesticides, offering an environmentally friendly alternative to traditional agrochemicals.
The future prospects for (3-Bromobenzyl)carbamic Acid tert-Butyl Ester are bright, with ongoing research aimed at expanding its applications and improving its synthetic methodologies. Innovations in green chemistry are particularly noteworthy, as they aim to reduce the environmental impact of chemical processes while maintaining or enhancing efficiency. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
In conclusion, (3-Bromobenzyl)carbamic Acid tert-Butyl Ester (CAS no 171663-13-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in drug discovery, biochemical assays, materials science, and agrochemicals highlights its versatility and importance. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in modern chemical biology.
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